molecular formula C13H11N5O2S B11473668 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B11473668
M. Wt: 301.33 g/mol
InChI Key: QWJNCTCDLTUJMV-UHFFFAOYSA-N
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Description

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide is a compound that belongs to the class of 1,2,4-oxadiazoles

Preparation Methods

The synthesis of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Formation of the thiazole ring: The thiazole ring can be synthesized by reacting a thioamide with a haloketone.

    Final coupling: The final step involves coupling the 1,2,4-oxadiazole, pyridine, and thiazole intermediates to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide can be compared with other similar compounds, such as:

    3-(pyridin-4-yl)-1,2,4-oxadiazole derivatives: These compounds also contain the 1,2,4-oxadiazole ring and have shown similar biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring have been studied for their antimicrobial and anticancer properties.

    Pyridine derivatives: Pyridine-containing compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

The uniqueness of this compound lies in the combination of these three rings, which may result in enhanced biological activity and specificity.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C13H11N5O2S/c19-10(16-13-15-6-7-21-13)3-4-11-17-12(18-20-11)9-2-1-5-14-8-9/h1-2,5-8H,3-4H2,(H,15,16,19)

InChI Key

QWJNCTCDLTUJMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3

Origin of Product

United States

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